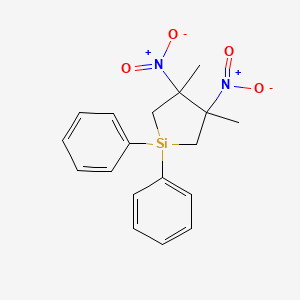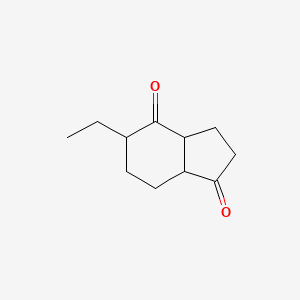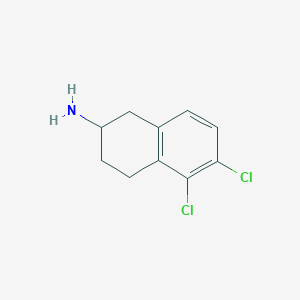![molecular formula C16H15N5 B14604141 4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine CAS No. 60269-94-5](/img/structure/B14604141.png)
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a hydrazinylidene group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method includes the reaction between ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate and pentane-2,4-dione in the presence of sodium ethoxide (NaOEt). This reaction yields ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell wall synthesis or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 3-[2-(4-Methylphenyl)hydrazinylidene][1,3]thiazolo-[3,2-a]benzimidazol-2(3H)-one
Uniqueness
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine is unique due to its specific hydrazinylidene and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic versatility .
Propiedades
Número CAS |
60269-94-5 |
|---|---|
Fórmula molecular |
C16H15N5 |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)diazenyl]-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N5/c1-11-7-9-13(10-8-11)18-20-15-14(19-21-16(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,21) |
Clave InChI |
MDHHCUWFIFTYCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(NN=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
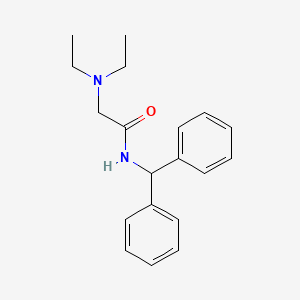
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
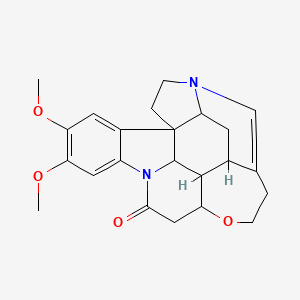

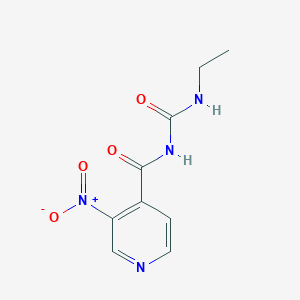
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

